2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate
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Overview
Description
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate is a complex organic compound characterized by its long chain of ethoxy groups and a terminal phosphate group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate typically involves the following steps:
Starting Material: The synthesis begins with 4-nonylphenol, which undergoes ethoxylation to introduce multiple ethoxy groups.
Ethoxylation: This step involves the reaction of 4-nonylphenol with ethylene oxide under basic conditions to form the polyethoxylated intermediate.
Phosphorylation: The final step involves the reaction of the polyethoxylated intermediate with phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) to introduce the dihydrogen phosphate group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the ethoxylation and phosphorylation steps, often involving catalysts and temperature regulation.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.
Oxidation: The nonylphenol moiety can be oxidized to form quinones.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Hydrolysis: Produces 4-nonylphenol and ethylene glycol derivatives.
Oxidation: Forms nonylquinones and other oxidized phenolic compounds.
Substitution: Results in the formation of azido or thiol-substituted ethoxy derivatives.
Scientific Research Applications
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate primarily involves its surfactant properties. The compound reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water.
Comparison with Similar Compounds
Similar Compounds
Octaethylene glycol monomethyl ether: Similar in structure but lacks the nonylphenol and phosphate groups.
Decaethylene glycol: Contains a similar ethoxy chain but does not have the nonylphenol or phosphate functionalities.
Uniqueness
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate is unique due to its combination of a long ethoxy chain, a nonylphenol moiety, and a terminal phosphate group. This combination imparts distinct surfactant properties, making it highly effective in reducing surface tension and stabilizing emulsions.
Properties
CAS No. |
51609-41-7 |
---|---|
Molecular Formula |
C35H65O14P |
Molecular Weight |
740.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C35H65O14P/c1-2-3-4-5-6-7-8-9-34-10-12-35(13-11-34)48-32-30-46-28-26-44-24-22-42-20-18-40-16-14-39-15-17-41-19-21-43-23-25-45-27-29-47-31-33-49-50(36,37)38/h10-13H,2-9,14-33H2,1H3,(H2,36,37,38) |
InChI Key |
QKBKGDSRBJNQCP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOP(=O)(O)O |
Key on ui other cas no. |
51609-41-7 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
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